Cas no 295779-82-7 (6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one)

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative with a methoxy substituent, offering unique reactivity and structural features for synthetic applications. Its fused bicyclic framework and electron-withdrawing fluorine group enhance its utility as an intermediate in pharmaceutical and agrochemical research. The compound's defined stereochemistry and functional group compatibility make it valuable for constructing complex heterocycles or bioactive molecules. The methoxy group further modulates electronic properties, enabling selective transformations. With high purity and stability, it serves as a reliable building block in medicinal chemistry and material science. Its well-characterized structure ensures reproducibility in synthetic routes.
6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one structure
295779-82-7 structure
Product name:6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
CAS No:295779-82-7
MF:C10H9FO2
Molecular Weight:180.1757
MDL:MFCD18647833
CID:1036627
PubChem ID:55297158

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

    • 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
    • 6-fluoro-5-methoxy-2,3-dihydroinden-1-one
    • 6-fluoro-5-methoxyindan-1-one
    • 6-fluoro-5-methoxy-indan-1-one
    • AK-64649
    • KB-248737
    • SureCN3972786
    • 1H-Inden-1-one, 6-fluoro-2,3-dihydro-5-methoxy-
    • AMOT0712
    • 6-Fluoro-5-methyl-1-indanone
    • 5-Methoxy-6-fluoroindan-1-one
    • UEAXBANALITWAP-UHFFFAOYSA-N
    • NE48978
    • MDL: MFCD18647833
    • インチ: 1S/C10H9FO2/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5H,2-3H2,1H3
    • InChIKey: UEAXBANALITWAP-UHFFFAOYSA-N
    • SMILES: FC1=C(C([H])=C2C(=C1[H])C(C([H])([H])C2([H])[H])=O)OC([H])([H])[H]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • トポロジー分子極性表面積: 26.3

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-132160-2.5g
6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
295779-82-7 95%
2.5g
$778.0 2023-02-15
Enamine
EN300-132160-10.0g
6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
295779-82-7 95%
10.0g
$2445.0 2023-02-15
TRC
F600585-5mg
6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
295779-82-7
5mg
$ 70.00 2022-06-04
eNovation Chemicals LLC
Y0993256-1g
6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
295779-82-7 95%
1g
$760 2024-08-02
TRC
F600585-10mg
6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
295779-82-7
10mg
$ 95.00 2022-06-04
eNovation Chemicals LLC
D521254-1g
6-FLUORO-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE
295779-82-7 97%
1g
$775 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UV332-50mg
6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
295779-82-7 95+%
50mg
515.0CNY 2021-07-12
Alichem
A079000541-250mg
6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
295779-82-7 95%
250mg
$384.16 2023-09-02
Alichem
A079000541-1g
6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
295779-82-7 95%
1g
$1029.00 2023-09-02
Enamine
EN300-132160-0.25g
6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
295779-82-7 95%
0.25g
$219.0 2023-02-15

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one 関連文献

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-oneに関する追加情報

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one: A Comprehensive Overview

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one, also known by its CAS number 295779-82-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indenone derivatives, which have been extensively studied for their diverse biological activities. The structure of 6-fluoro-5-methoxy-indenone features a fused bicyclic system with a ketone group at position 1, a methoxy group at position 5, and a fluoro substituent at position 6. These functional groups contribute to its unique chemical properties and potential applications in drug discovery.

The synthesis of 6-fluoro-5-methoxy-indenone has been explored through various routes, including oxidative cyclization and cross-coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, making this compound more accessible for further research. For instance, the use of palladium-catalyzed coupling reactions has been reported to facilitate the construction of the indenone skeleton with high yields and excellent stereocontrol. These developments highlight the importance of CAS 295779-82-7 as a versatile building block in organic synthesis.

In terms of biological activity, 6-fluoro-5-methoxy-indenone has shown promising results in preliminary studies. It exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, this compound has demonstrated moderate anti-inflammatory activity in vitro, suggesting its potential as a lead molecule for anti-inflammatory drug development. Recent research has also explored its effects on cellular signaling pathways, particularly the MAPK and NF-kB pathways, which are implicated in various inflammatory diseases.

The pharmacokinetic profile of CAS 295779-82-7 has been investigated in preclinical models, revealing favorable absorption and bioavailability. These findings underscore its suitability for further exploration as a therapeutic agent. Moreover, computational studies have predicted that this compound may exhibit selective binding to certain protein targets, such as kinases and receptors, which could be exploited for targeted drug delivery.

In conclusion, 6-fluoro-5-methoxy-indenone (CAS 295779-82-7) represents a valuable compound with diverse applications in organic chemistry and pharmacology. Its unique structure, coupled with its promising biological activities and favorable pharmacokinetic properties, positions it as a compelling candidate for further research and development in the field of drug discovery.

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Amadis Chemical Company Limited
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